Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8), also known as ethyl (Z)-3-acetoxybut-2-enoate, is a specialized enol acetate derivative of ethyl acetoacetate. In industrial and pharmaceutical procurement, it serves two distinct but critical roles: as a highly specific analytical reference standard (identified commercially as Edaravone Impurity 25 and Theophylline Impurity 19) for API release testing, and as a chemically protected, regioselective building block in complex organic synthesis. By locking the molecule into its enol form via O-acetylation, it prevents the tautomeric instability and unwanted side reactions typically associated with free beta-keto esters, offering a predictable reactivity profile for scale-up manufacturing and regulatory compliance [1].
Procuring the parent compound, ethyl acetoacetate, as a generic substitute fails in both of this compound's primary use cases. In QA/QC workflows, regulatory guidelines require the exact structural match for impurity quantification; a precursor cannot calibrate an HPLC assay for an acetylated byproduct. In synthetic applications, free ethyl acetoacetate exists as a dynamic keto-enol equilibrium (typically ~93% keto / 7% enol at room temperature). This dynamic state leads to poor regioselectivity in cycloadditions and competing C- versus O-alkylation. The pre-formed enol acetate strictly dictates the reactive conformation, enabling specific transformations—such as rapid heterocycle cycloadditions—that are sluggish, low-yielding, or overly complex with the unprotected ester [1].
For API batch release, precise quantification of process impurities is a strict regulatory requirement. Ethyl 3-(acetoxy)crotonate is the exact structural match for Edaravone Impurity 25 and Theophylline Impurity 19, providing an exact m/z of 172.18 and a distinct chromatographic retention time. Attempting to use the parent precursor, ethyl acetoacetate (m/z 130.14), as a proxy standard results in complete analytical failure, as it cannot accurately calibrate the detector response or retention behavior for the acetylated byproduct [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) and structural calibration capability |
| Target Compound Data | m/z 172.18 (Exact match for Impurity 25/19) |
| Comparator Or Baseline | Ethyl acetoacetate (m/z 130.14, fails calibration) |
| Quantified Difference | 100% compliance vs. 0% compliance for specific impurity quantification |
| Conditions | HPLC/LC-MS impurity profiling of Edaravone or Theophylline API batches |
Regulatory compliance requires the exact impurity standard to validate API purity, making this compound an irreplaceable procurement item for QA/QC labs.
In the synthesis of complex heterocycles, the locked enol geometry of ethyl 3-(acetoxy)crotonate provides vastly superior reactivity compared to its unprotected counterpart. Literature demonstrates that in specific catalyst-free cycloadditions, ethyl 3-(acetoxy)crotonate produced a 63% yield of the desired cycloadduct at 15°C. In contrast, the reaction with unprotected ethyl acetoacetate was sluggish even at an elevated temperature (25°C) and yielded only 39% of the target product, alongside higher amounts of unwanted byproducts [1].
| Evidence Dimension | Target cycloadduct yield |
| Target Compound Data | 63% yield at 15°C |
| Comparator Or Baseline | Ethyl acetoacetate (39% yield at 25°C) |
| Quantified Difference | 24% absolute increase in yield at a lower reaction temperature |
| Conditions | Catalyst-free cycloaddition for heterocycle synthesis |
Procuring the pre-formed enol acetate eliminates the need for in-situ protection, improving overall synthetic efficiency and reducing complex downstream purification.
A major challenge in scaling up reactions with beta-keto esters is their dynamic tautomeric equilibrium, which shifts based on solvent and temperature, leading to batch-to-batch variability. Ethyl acetoacetate exists as approximately 93% keto and 7% enol at room temperature. Procuring ethyl 3-(acetoxy)crotonate provides a >95% fixed enol geometry. This locked conformation prevents keto-driven side reactions, such as unwanted aldol condensations, ensuring that the material behaves predictably across varying industrial process conditions [1].
| Evidence Dimension | Reactive enol form availability |
| Target Compound Data | >95% fixed enol geometry (via O-acetylation) |
| Comparator Or Baseline | Ethyl acetoacetate (~7% enol equilibrium) |
| Quantified Difference | >13-fold increase in stable enol form availability |
| Conditions | Standard synthetic processing conditions (room temperature, neutral media) |
Using a fixed enol geometry ensures predictable reaction kinetics and higher batch-to-batch reproducibility in scale-up manufacturing.
Directly downstream of its unique mass and retention profile, this compound is procured as a certified reference material (CRM) for quantifying Edaravone Impurity 25 and Theophylline Impurity 19 during API release testing. It ensures compliance with ICH Q3A guidelines for impurity reporting, which cannot be achieved using the parent ester [1].
Leveraging its locked enol geometry and superior cycloaddition yields, it is employed as a highly efficient dienophile/dipolarophile. It is the preferred building block for synthesizing specific isoxazoles, pyrazoles, and furazans where the unprotected beta-keto ester would yield complex, hard-to-separate isomeric mixtures [2].
Procured for synthetic routes requiring a stable, pre-formed enolate equivalent. It allows chemists to bypass the harsh basic conditions typically needed to deprotonate ethyl acetoacetate, making it ideal for the synthesis of complex, base-sensitive pharmaceutical intermediates [3].